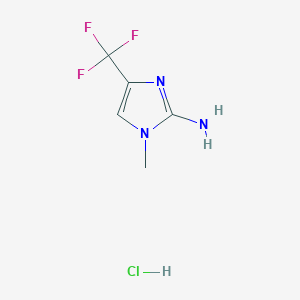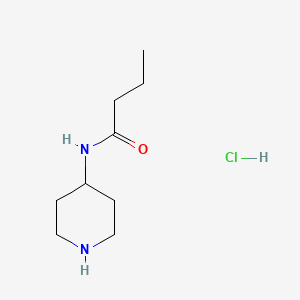
N-(piperidin-4-yl)butanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(piperidin-4-yl)butanamide hydrochloride” is a chemical compound with the molecular formula C9H18N2O•HCl and a molecular weight of 206.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various chemical reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 206.71, and its molecular formula is C9H18N2O•HCl .科学的研究の応用
Vibrational Spectroscopy and Molecular Docking
A study focused on the vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide, a compound closely related to N-(piperidin-4-yl)butanamide hydrochloride, using Fourier-Transform Infrared and Fourier-Transform Raman spectra. The research revealed insights into the compound's molecular structure and potential sites for electrophilic and nucleophilic attacks through Molecular Electrostatic Potential (MEP) study. Natural Bond Orbital (NBO) analysis was employed to understand the stability arising from hyper-conjugative interactions and charge delocalization. Molecular docking results suggested that the compound could exhibit inhibitory activity against adenosine A2A, potentially acting as an antidyskinetic agent (Mary et al., 2015).
Synthesis and Biological Evaluation
Another study synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides and evaluated their inhibitory potential against Mushroom tyrosinase, a key enzyme in melanin synthesis. This research holds significance for developing depigmentation drugs with minimal side effects. It showcases the potential pharmaceutical applications of compounds related to this compound in addressing conditions like hyperpigmentation (Raza et al., 2019).
Molecular Modeling-Guided Mutagenesis
Research on 2-aryl-4-(piperidin-1-yl)butanamines, derivatives of this compound, involved molecular modeling and mutagenesis studies to understand their interaction with the human CCR5 receptor, a critical target in HIV-1 therapy. This study underscores the compound's potential in developing new antiviral agents (Castonguay et al., 2003).
Safety and Hazards
While specific safety and hazard information for “N-(piperidin-4-yl)butanamide hydrochloride” was not found in the retrieved papers, it’s important to handle all chemical compounds with care. Users should avoid breathing dust/fume/gas/mist/vapours/spray and should not eat, drink or smoke when using this product . Protective gloves, clothing, and eye/face protection should be worn .
将来の方向性
The future directions for “N-(piperidin-4-yl)butanamide hydrochloride” and other piperidine derivatives involve further exploration of their synthesis methods and potential applications in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the significance of these compounds in modern organic chemistry .
作用機序
Target of Action
The primary target of N-(piperidin-4-yl)butanamide hydrochloride is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The compound’s molecular weight is 20671 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells . This is achieved through the upregulation of cleaved caspase-3 expression . Additionally, the compound can inhibit cell division by inducing the expression of p21, p27, or p53 .
Action Environment
The action of this compound is influenced by the hypoxic environment of the tumor cells . The hypoxic conditions lead to the activation of HIF-1, which is the primary target of the compound . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
特性
IUPAC Name |
N-piperidin-4-ylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-3-9(12)11-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMVPAVLIPMCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

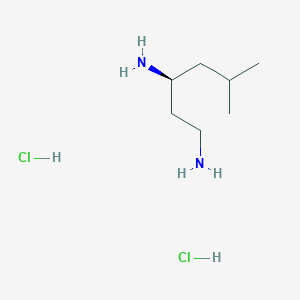
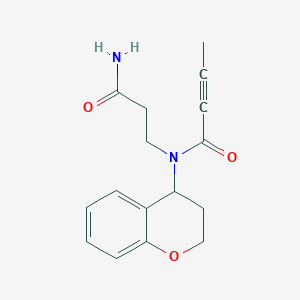
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2846773.png)


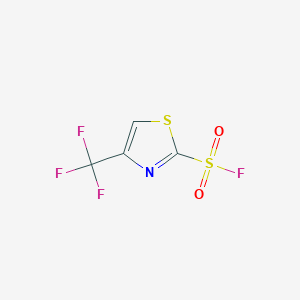
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate](/img/structure/B2846780.png)
![7-Fluoro-2-methyl-3-[[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2846781.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2846784.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2846786.png)

